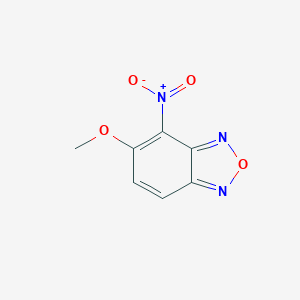

5-Methoxy-4-nitro-2,1,3-benzoxadiazole

Description

Historical Context of 2,1,3-Benzoxadiazole Research

The investigation of 2,1,3-benzoxadiazoles dates back to the late 19th and early 20th centuries with the synthesis of the parent compound and its N-oxide, benzofurazan (B1196253) oxide. Early work focused on the fundamental synthesis and reaction chemistry of this heterocyclic system. A common synthetic route involves the cyclization of ortho-substituted nitroanilines. For instance, the synthesis of 2,1,3-benzoxadiazole N-oxide can be achieved through the cyclization of 2-nitroaniline (B44862). frontiersin.orgnih.gov Subsequent reduction of the N-oxide group yields the 2,1,3-benzoxadiazole core. frontiersin.orgnih.gov These foundational studies paved the way for the exploration of a wide array of substituted derivatives, each with tailored properties.

Significance of Substituted 2,1,3-Benzoxadiazoles in Contemporary Chemical Science

The true potential of the 2,1,3-benzoxadiazole scaffold was unlocked with the introduction of specific substituents onto the benzene (B151609) ring. Of particular importance are the nitro-substituted derivatives, collectively known as nitrobenzoxadiazoles or NBD compounds. The discovery in 1968 that NBD derivatives could serve as fluorogenic reagents for detecting amino acids was a pivotal moment. nih.gov

Today, substituted 2,1,3-benzoxadiazoles, especially NBD derivatives like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are indispensable tools in chemical and biological sciences. researchgate.net Their significance stems from several key characteristics:

Fluorescent Properties: Many NBD derivatives are highly fluorescent. Their emission properties are often exquisitely sensitive to the local environment's polarity, making them excellent probes for studying molecular interactions and dynamics. mdpi.com This sensitivity is attributed to a significant change in the molecule's dipole moment upon excitation. mdpi.com

Reactive Handles: The presence of a strong electron-withdrawing nitro group enhances the electrophilicity of the carbon atoms on the benzene ring, particularly at the 4-position. nih.gov This allows for nucleophilic aromatic substitution reactions, enabling chemists to readily attach the NBD fluorophore to various molecules of interest, including amines, thiols, and amino acids. researchgate.netnih.gov

Versatile Applications: This combination of fluorescence and reactivity has led to the development of NBD-based chemosensors for a wide range of analytes, including cations, anions, and biologically relevant small molecules. scispace.com They are extensively used for labeling proteins, visualizing cellular components like lysosomes, and as building blocks for advanced materials such as fluorescent polymers. nih.govmdpi.com Furthermore, certain NBD derivatives have been investigated for their potential as anticancer agents. mdpi.comnih.gov

Overview of Research Trajectories for 5-Methoxy-4-nitro-2,1,3-benzoxadiazole

Within the large family of NBD compounds, this compound (also known by the CAS number 18333-73-8 for its isomer 4-Methoxy-7-nitro-2,1,3-benzoxadiazole) occupies a specific and important niche. Unlike many of its NBD cousins that are prized for their bright fluorescence, this particular compound is described as a non-fluorescent or weakly fluorescent variant. chemodex.com

This characteristic does not diminish its importance; rather, it defines its primary research trajectory. The main application of this compound is as a synthetic intermediate or building block. chemodex.com Researchers utilize this compound as a starting material for the synthesis of more complex, functional fluorescent dyes and probes. The methoxy (B1213986) and nitro groups provide specific electronic properties and potential reaction sites that can be modified in subsequent synthetic steps to build target molecules with desired photophysical or biological activities. Its inherent lack of fluorescence can be advantageous, preventing background signal in assays where the fluorescence of a final product, derived from it, is the intended signal.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-Methoxy-7-nitro-2,1,3-benzoxadiazole | chemodex.com |

| CAS Number | 18333-73-8 | chemodex.com |

| Molecular Formula | C₇H₅N₃O₄ | chemodex.com |

| Molecular Weight | 195.13 g/mol | chemodex.com |

| Appearance | Not specified | |

| Solubility | Soluble in chloroform | chemodex.com |

| Stability | Stable for at least 2 years when stored at -20°C | chemodex.com |

| Fluorescence | Non-fluorescent or weakly fluorescent | chemodex.com |

Table 2: Key Research Applications of Substituted 2,1,3-Benzoxadiazoles

| Application Area | Description | Example Compounds |

| Fluorescent Labeling | Covalent attachment to biomolecules (amines, thiols) for detection and quantification. | NBD-Cl, NBD-F |

| Environmental Sensing | Detection of metal ions, anions, and small neutral molecules through changes in fluorescence. | Various custom-synthesized NBD derivatives |

| Cellular Imaging | Visualization of organelles (e.g., lysosomes) and tracking of labeled molecules within live cells. | 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole |

| Drug Development | Used as a core structure for potential anticancer agents and as fluorescent tags for receptor ligands. | NBDHEX, various receptor probes |

| Materials Science | Incorporation into conjugated polymers to create materials with specific optical and electronic properties. | Polymers containing 2,1,3-benzoxadiazole units |

Compound Index

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-4-nitro-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O4/c1-13-5-3-2-4-6(9-14-8-4)7(5)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACFBPICLQYYBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=NON=C2C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation Techniques in 2,1,3 Benzoxadiazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

¹H-NMR spectroscopy would be instrumental in identifying the number and arrangement of protons in 5-Methoxy-4-nitro-2,1,3-benzoxadiazole. The aromatic region of the spectrum is expected to show distinct signals for the two protons on the benzene (B151609) ring. Their chemical shifts would be influenced by the electronic effects of the adjacent methoxy (B1213986) and nitro groups, as well as the fused oxadiazole ring. Furthermore, a sharp singlet in the upfield region would confirm the presence of the methoxy group's three equivalent protons. The coupling patterns (splitting) between the aromatic protons would definitively establish their relative positions (ortho, meta, or para) and thus confirm the substitution pattern on the ring.

Table 1: Hypothetical ¹H-NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic H |

| Data not available | Data not available | Data not available | Aromatic H |

Note: This table represents expected patterns. Specific experimental values for this compound are not available in the reviewed literature.

Complementing the proton data, ¹³C-NMR analysis identifies all unique carbon atoms in the molecule, including the quaternary carbons of the benzoxadiazole ring system that are invisible to ¹H-NMR. For this compound, the spectrum would display signals for the seven distinct carbon atoms. The chemical shifts of the aromatic carbons would be highly diagnostic, revealing the electronic impact of the nitro and methoxy substituents. The carbon attached to the methoxy group would appear at a characteristic downfield position, while the carbon bearing the nitro group would also be significantly shifted. The signal for the methoxy carbon itself would be found in the typical upfield region for sp³-hybridized carbons.

Table 2: Hypothetical ¹³C-NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available | Aromatic/Heterocyclic Carbons (6) |

Note: This table indicates the expected number of signals. Specific experimental values for this compound are not available in the reviewed literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring its vibrational modes. For this compound, IR spectroscopy would be expected to show strong, characteristic absorption bands for the nitro group (NO₂) symmetric and asymmetric stretches, typically found in the 1560-1500 cm⁻¹ and 1390-1300 cm⁻¹ regions, respectively. Other key vibrations include C-O stretching for the methoxy group and various C=C and C=N stretching modes from the aromatic and oxadiazole rings. Raman spectroscopy, being particularly sensitive to symmetric and non-polar bonds, would complement the IR data, especially for the vibrations of the core ring structure.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| Data not available | Asymmetric Stretch | Nitro (NO₂) |

| Data not available | Symmetric Stretch | Nitro (NO₂) |

| Data not available | C-O Stretch | Methoxy (Ar-O-CH₃) |

| Data not available | C-H Stretch | Aromatic/Aliphatic |

Note: Specific experimental values for this compound are not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for highly conjugated systems like this compound. The presence of the electron-donating methoxy group and the electron-withdrawing nitro group on the conjugated benzoxadiazole system is expected to create significant intramolecular charge-transfer character. This would likely result in strong absorption bands in the visible or near-UV region, imparting color to the compound. The position and intensity of the maximum absorption wavelength (λmax) are highly sensitive to the molecular structure and solvent polarity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of the molecular ion with extremely high precision (typically to four or more decimal places). For this compound (C₇H₅N₃O₄), HRMS would provide an exact mass measurement that could only correspond to this specific combination of atoms, thereby unambiguously confirming its molecular formula and ruling out other possibilities with the same nominal mass.

Table 4: Calculated Molecular Mass for HRMS Confirmation

| Compound Name | Molecular Formula | Calculated Exact Mass |

|---|

Note: This value is the theoretically calculated exact mass. Experimental verification is required.

X-ray Diffraction Crystallography for Solid-State Structure

While spectroscopic methods reveal the connectivity and functional groups, only single-crystal X-ray diffraction can provide an unambiguous, three-dimensional picture of the molecule's structure in the solid state. If a suitable crystal of this compound could be grown, this technique would precisely determine bond lengths, bond angles, and the planarity of the ring system. It would also reveal crucial information about intermolecular interactions, such as stacking or hydrogen bonding, which govern how the molecules pack together in a crystal lattice. This detailed structural information is invaluable for understanding the material's physical properties and for computational modeling studies.

The comprehensive characterization of This compound requires a multi-technique approach. While detailed experimental data for this specific molecule is not widely available in the surveyed literature, the established principles of spectroscopy and crystallography define a clear path for its elucidation. NMR spectroscopy is essential for mapping the molecular skeleton, IR and Raman spectroscopy for identifying functional groups, UV-Vis spectroscopy for probing electronic properties, HRMS for confirming the molecular formula, and X-ray crystallography for determining the precise three-dimensional structure. The combined application of these methods would provide a complete and authoritative understanding of this intriguing heterocyclic compound.

Polymorphism Studies of 2,1,3-Benzoxadiazole Derivatives

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study for 2,1,3-benzoxadiazole derivatives. The different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability.

In a notable study, two polymorphs of a specific 2,1,3-benzoxadiazole derivative were identified and analyzed to understand the interactions driving the formation of these distinct crystalline structures. mdpi.com The investigation revealed that the primary distinctions between the two polymorphs arose from conformational changes in a piperazine (B1678402) ring and the orientation of a carbonyl group relative to the main heterocyclic structure. mdpi.com These conformational differences directly influenced the non-covalent interactions within the crystals, leading to the formation of the two different polymorphic forms. mdpi.com

The two polymorphs were characterized as a monoclinic form (1-M) and an orthorhombic form (1-O). mdpi.com Hirshfeld surface analysis was a key technique employed to establish and compare the intermolecular interactions in both polymorphs. mdpi.com This analysis, along with the derived fingerprint plots, allowed for a quantitative distinction of the interactions in each crystal structure. mdpi.com The study highlighted the significant role of π-interactions, particularly π-hole interactions involving a nitro moiety, in the formation of the crystal structures. mdpi.com

Table 1: Crystallographic Data for Two Polymorphs of a 2,1,3-Benzoxadiazole Derivative

| Parameter | Polymorph 1-M | Polymorph 1-O |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | Pbca |

Data sourced from a study on a substituted 2,1,3-benzoxadiazole compound. mdpi.com

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a complex interplay of intermolecular interactions. In the context of 2,1,3-benzoxadiazole derivatives, understanding these interactions is crucial for predicting and controlling the solid-state properties of these materials.

Theoretical studies on related benzochalcogenadiazoles have provided insights into the nature of noncovalent interactions. nih.gov For instance, investigations into the interactions between tetrafluoro-benzochalcogenadiazoles and various nitrogen bases have highlighted the importance of chalcogen bonds (Ch···N) and other secondary interactions. nih.gov The stability of these complexes is influenced by both dispersion forces and electrostatic effects. nih.gov

In the crystal packing of 2,1,3-benzoxadiazole derivatives, various weak intermolecular interactions play a significant role. These can include hydrogen bonds, π-stacking, and π-hole interactions. mdpi.com As observed in the polymorphism study of a derivative, both a carbonyl carbon and a carbonyl oxygen were found to engage in different interactions when comparing the two crystal structures. mdpi.com

Table 2: Key Intermolecular Interactions in 2,1,3-Benzoxadiazole Derivatives

| Interaction Type | Description | Significance |

| π-hole Interactions | Non-covalent interaction involving a region of positive electrostatic potential on a π-system. | Plays an important role in the formation of the crystal structure, particularly with nitro moieties. mdpi.com |

| π-stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the stabilization of the crystal lattice. mdpi.com |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a nearby electronegative atom. | A common and significant interaction in determining molecular conformation and packing. |

| Chalcogen Bonding | A noncovalent interaction involving a chalcogen atom (O, S, Se, Te). | Can be a strong directional interaction influencing crystal packing, especially in related benzochalcogenadiazoles. nih.gov |

Computational and Theoretical Investigations of 2,1,3 Benzoxadiazole Systems

Quantum Chemical Methods for Electronic Structure and Geometry Optimization

Quantum chemical methods are fundamental in understanding the intrinsic properties of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. The Restricted Hartree-Fock (RHF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. researchgate.netnih.gov While computationally efficient for initial explorations, RHF often neglects electron correlation, which can be crucial for accurate predictions. researchgate.net

To account for electron correlation, post-Hartree-Fock methods like Møller-Plesset second-order perturbation theory (MP2) are employed. rsc.org MP2 calculations have been shown to provide highly accurate predictions of molecular geometries, with bond lengths typically within 0.003 Å and bond angles within 0.5° of experimental values. rsc.org Furthermore, MP2 is effective in predicting harmonic frequencies and improving the accuracy of infrared (IR) intensity predictions compared to SCF methods. rsc.org For instance, in studies of other heterocyclic systems, RHF/ab initio calculations have been used to explore chemical reactivity and reaction mechanisms. researchgate.netnih.gov

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. researchgate.netnih.gov DFT methods calculate the electronic energy based on the electron density rather than the complex many-electron wavefunction. researchgate.net

Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and BLYP are popular choices. researchgate.netepstem.net The B3LYP functional, a hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation, has been successfully used to optimize the structures of various benzoxadiazole derivatives and to study their structural and energetic parameters. researchgate.netresearchgate.net For example, DFT calculations have been employed to model the electronic structure of 2,1,3-benzoxadiazole derivatives in both their ground and excited states, with simulated emission spectra showing consistency with experimental results. researchgate.netufop.br These calculations can also predict how solvent polarity affects the electronic transitions. nih.gov

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. wikipedia.org The selection of an appropriate basis set involves a trade-off between computational cost and the desired accuracy. computationalscience.org

Minimal basis sets, such as the STO-nG series (e.g., STO-3G), are computationally inexpensive but often provide only rough results. wikipedia.orgcomputationalscience.org For more reliable and publication-quality data, larger basis sets are necessary. wikipedia.org Split-valence basis sets, like those in the Pople series (e.g., 6-31G(d), 6-311++G(d,p)), offer improved flexibility by using multiple functions to describe the valence electrons. nih.govcomputationalscience.org

The inclusion of polarization functions (e.g., d, p) is almost always important for accurately describing chemical bonds, while diffuse functions (indicated by a '+' or '++') are crucial for systems with long-range interactions or anions. stackexchange.com For instance, the 6-311++G(2d,2p) basis set has been used in conjunction with the B3LYP functional for detailed investigations of molecular structures. researchgate.net The choice of basis set should also be appropriate for the chosen theoretical method. stackexchange.com Convergence criteria for the calculations must be set to ensure that the obtained geometry and energy are at a true minimum on the potential energy surface.

Molecular Mechanics and Semi-Empirical Calculations (e.g., PM3)

For larger molecular systems where ab initio and DFT methods are computationally prohibitive, molecular mechanics and semi-empirical calculations offer a faster alternative.

Molecular mechanics methods use classical physics principles to model molecular systems, treating atoms as spheres and bonds as springs. These methods are particularly useful for performing energy minimization and exploring the conformational landscape of flexible molecules. rsc.org

Semi-empirical methods, such as PM3 (Parametrized Model 3), simplify the Hartree-Fock equations by using parameters derived from experimental data. computationalscience.org These methods are faster than ab initio calculations and can be used for conformational analysis to identify the most stable conformers of a molecule. rsc.org For example, conformational analysis of nitro-hydroxy-methoxy chalcone (B49325) isomers has been performed using theoretical calculations to determine the most stable conformers and understand their conformational equilibrium. ufms.br

Semi-empirical methods can also provide predictions of spectroscopic parameters. For instance, they can be used to calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net Theoretical vibrational spectra are often scaled to better match experimental data. epstem.net

Similarly, these methods can predict electronic transitions, which are observed in UV-Vis absorption spectra. researchgate.net The calculation of frontier molecular orbitals (HOMO and LUMO) and their energy gap provides insights into the electronic properties and reactivity of the molecule. researchgate.netfrontiersin.org For various benzoxadiazole derivatives, theoretical absorption spectra have been calculated and convoluted with Gaussian functions to simulate the experimental spectra. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. By simulating the movements and interactions of atoms and molecules, MD can reveal conformational changes, stability of molecular complexes, and the influence of the surrounding environment.

In the context of 2,1,3-benzoxadiazole derivatives, MD simulations have been instrumental in understanding how these molecules behave in a biological system. For instance, MD simulations have been used to investigate the stability of ligand-receptor complexes identified through molecular docking. A study on novel 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives, which share structural similarities with benzoxadiazoles, utilized MD simulations to confirm that the designed compound could stably bind within the active site of a target enzyme, in this case, class II histone deacetylase (HDAC). nih.gov Such simulations can track the root mean square deviation (RMSD) of the protein and ligand over the simulation time, providing a measure of the stability of the binding. A stable RMSD suggests a stable interaction, reinforcing the findings of static docking studies.

These simulations are crucial for validating the binding modes predicted by molecular docking and for providing a more realistic picture of the interactions at the atomic level.

Molecular Docking and Ligand-Receptor Interaction Modeling (In Silico Studies)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule, such as a 2,1,3-benzoxadiazole derivative, might interact with a protein target.

Research on derivatives of the 2,1,3-benzoxadiazole scaffold has utilized molecular docking to elucidate their mechanism of action. For example, in a study of 7-nitro-2,1,3-benzoxadiazole derivatives, docking studies were performed to understand their interaction with human glutathione (B108866) S-transferases (GSTs). nih.gov The results of these docking studies demonstrated that the compound likely binds to the H-site of the enzyme and, after conjugation with glutathione, forms a stable complex in the active site. nih.gov This provided a structural explanation for the observed potent inhibition of the enzyme. nih.gov

Similarly, docking studies on 4-nitro-2,1,3-benzoxadiazole (B59055) derivatives designed as fluorescent probes for sigma receptors helped to rationalize their binding affinities and selectivities. rsc.org The insights gained from these in silico models are invaluable for the rational design of new, more potent, and selective molecules.

Table 1: Examples of Molecular Docking Studies on Benzoxadiazole and Related Derivatives

| Compound Class | Protein Target | Key Findings |

| 7-Nitro-2,1,3-benzoxadiazole derivatives | Glutathione S-transferases (GSTs) | The compound binds to the H-site, and its glutathione conjugate is stabilized in the active site. nih.gov |

| 4-Nitro-2,1,3-benzoxadiazole derivatives | Sigma (σ) receptors | Docking helped to explain the observed high affinity and selectivity of certain derivatives for σ1 or σ2 receptor subtypes. rsc.org |

| Imidazo[2,1-b] rsc.orgnih.govresearchgate.netthiadiazole derivatives | Transforming growth factor beta (TGF-β) type I receptor kinase | Docking revealed strong hydrogen bonding and hydrophobic interactions within the active site. nih.gov |

This table is interactive. You can sort and filter the data.

Electrostatic Potential Mapping and Reactive Site Identification

Molecular electrostatic potential (MEP) mapping is a computational method used to visualize the charge distribution of a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding chemical reactivity and intermolecular interactions. In an MEP map, regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack.

This type of analysis is fundamental for predicting how the molecule will interact with other molecules, including biological targets and reagents in chemical synthesis.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for 2,1,3-Benzoxadiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at developing mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

QSAR studies have been successfully applied to various heterocyclic compounds, including those related to 2,1,3-benzoxadiazoles, to guide the design of more potent therapeutic agents. For instance, a QSAR study was conducted on a series of (5-nitroheteroaryl-1,3,4-thiadiazole-2-yl) piperazinyl derivatives to predict their antileishmanial activity. researchgate.net In this study, various molecular descriptors (e.g., constitutional, topological, and quantum-chemical) were calculated for each compound and correlated with their biological activity using statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN). researchgate.net The resulting models were able to predict the activity of new compounds with a high degree of accuracy. researchgate.net

Although a specific QSAR study for 5-Methoxy-4-nitro-2,1,3-benzoxadiazole was not found in the provided search results, the methodologies are broadly applicable. A QSAR model for a series of 2,1,3-benzoxadiazole derivatives would involve synthesizing a library of related compounds, measuring their biological activity, calculating a range of molecular descriptors, and then using statistical methods to build and validate a predictive model.

Table 2: Common Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Description |

| Constitutional | Molecular weight, number of atoms, number of rings | Describes the basic composition of the molecule. |

| Topological | Connectivity indices, shape indices | Describes the atomic connectivity and shape of the molecule. |

| Quantum-Chemical | HOMO/LUMO energies, dipole moment, atomic charges | Describes the electronic properties of the molecule. |

| Physicochemical | LogP, molar refractivity | Describes the lipophilicity and polarizability of the molecule. |

This table is interactive. You can sort and filter the data.

Reactivity and Reaction Mechanisms Involving 2,1,3 Benzoxadiazole Systems

Substitution Reactions on the 2,1,3-Benzoxadiazole Ring System

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for 2,1,3-benzoxadiazoles, particularly when activated by strong electron-withdrawing groups. rsc.org The reaction generally proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. rsc.orgmasterorganicchemistry.com

The presence of a nitro group, especially at the C4 or C7 position, greatly facilitates SNAr by stabilizing the negative charge of the intermediate through resonance. rsc.orgsigmaaldrich.comrsc.org This activation is exemplified by the high reactivity of 4-halo-7-nitro-2,1,3-benzoxadiazoles, such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F), which are common starting materials for synthesizing a wide range of derivatives. wikipedia.orgresearchgate.netrsc.org These compounds readily react with nucleophiles like primary and secondary amines to displace the halide at the C4 position. wikipedia.orgresearchgate.net

A study involving the reaction of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) with glutathione (B108866) demonstrated the formation of a stable σ-complex at the C-4 position of the benzoxadiazole ring, providing strong evidence for the SNAr mechanism. mdpi.com The rate of these substitutions is dependent on the nature of the leaving group, with a characteristic reactivity order of F > Cl ≈ Br > I. rsc.org This inverted order compared to SN2 reactions highlights that the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom, rather than the cleavage of the carbon-halogen bond. rsc.org

In the specific case of 5-Methoxy-4-nitro-2,1,3-benzoxadiazole, the molecule itself lacks a suitable leaving group for a typical SNAr reaction. However, if a leaving group were present at the C4 or C7 position, the strong electron-withdrawing nitro group would activate the ring for nucleophilic attack.

| Substrate | Nucleophile | Product | Reference |

|---|---|---|---|

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Aniline | 4-Anilino-7-nitrobenzofurazan | wikipedia.org |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | N-(α-naphthyl)ethylenediamine | 4-[N-(α-naphthyl)ethylenediamino]-7-nitrobenzofurazan | wikipedia.org |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | N-methylhydroxylamine | 4-(N-hydroxy-N-methylamino)-7-nitrobenzofurazan | wikipedia.org |

| 4-Fluoro-7-nitrobenzofurazan (NBD-F) | Primary/Secondary Amines | 4-Amino-7-nitrobenzofurazan derivatives | researchgate.net |

Electrophilic Aromatic Substitution Limitations and Directives

Electrophilic aromatic substitution (EAS) on the 2,1,3-benzoxadiazole ring is generally disfavored. acs.org The fused oxadiazole ring acts as a potent electron-withdrawing group, deactivating the benzene (B151609) ring towards attack by electrophiles. This is analogous to the reactivity of the related 2,1,3-benzothiadiazole (B189464) (BTD) system, which typically requires harsh conditions for electrophilic substitution. acs.orgnih.gov

For the title compound, this compound, the ring is subjected to competing directive effects. The nitro group at C4 is a strong deactivating group and a meta-director. nih.gov The methoxy (B1213986) group at C5 is an activating, ortho-, para-director. nih.govlibretexts.org

The nitro group at C4 directs incoming electrophiles to positions meta to it, which are C6 and C2 (within the hetero-ring, thus unreactive).

The methoxy group at C5 directs incoming electrophiles to positions ortho (C4, C6) and para (no para position available) to it.

Considering these effects, both substituents direct any potential electrophilic attack to the C6 position. However, the combined deactivating effect of the benzoxadiazole ring and the nitro group means that electrophilic substitution on this molecule is highly unlikely to occur under standard laboratory conditions. Any successful substitution would require forcing conditions and would be expected to yield the C6-substituted product.

Ring-Opening and Ring-Closure Reactions of 2,1,3-Benzoxadiazole

The formation and cleavage of the 2,1,3-benzoxadiazole ring are important transformations. Ring-closure is the principal synthetic route, while ring-opening reactions are less common but can occur under specific conditions.

The most prevalent synthesis of the 2,1,3-benzoxadiazole scaffold is a ring-closure reaction starting from an ortho-nitroaniline derivative. nih.gov The process involves the cyclization of the nitroaniline using an oxidizing agent like sodium hypochlorite (B82951) to form a 2,1,3-benzoxadiazole N-oxide, also known as a benzofuroxan. nih.govsigmaaldrich.com Subsequent deoxygenation of the N-oxide, typically with a reducing agent such as triphenylphosphine (B44618) (PPh3), yields the final 2,1,3-benzoxadiazole. nih.govsigmaaldrich.com

While the benzoxadiazole ring is generally stable, ring-opening can be induced. It has been reported that heating benzofurazans with ethanolamine (B43304) in the presence of a catalytic amount of p-toluenesulfonic acid can lead to the opening of the furazan (B8792606) ring and subsequent rearrangement to form quinoxalines. researchgate.net This transformation demonstrates a pathway for the cleavage of the heterocyclic ring system.

Oxidation and Reduction Pathways of 2,1,3-Benzoxadiazole Derivatives

The redox chemistry of 2,1,3-benzoxadiazole derivatives involves both the heterocyclic ring and its substituents.

Reduction: Reduction reactions are fundamental to both the synthesis and functionalization of benzoxadiazoles. As mentioned previously, the reduction of the benzoxadiazole N-oxide intermediate is a key step in forming the aromatic heterocyclic ring. nih.govsigmaaldrich.com

The benzoxadiazole ring itself is an electron-accepting system and can undergo reduction. sigmaaldrich.com Cyclic voltammetry studies have shown that the benzoxadiazole moiety can be reversibly reduced. sigmaaldrich.com

Furthermore, substituents on the ring can be selectively reduced. The nitro group, a common feature in these compounds, can be readily reduced to an amino group. This transformation is crucial for creating fluorescent probes and other functional molecules. Catalytic hydrogenation, using reagents like hydrogen gas with a palladium on carbon (Pd/C) catalyst, is an effective method for this conversion. Other reducing agents such as sodium borohydride (B1222165) in the presence of copper(II) complexes have also been used for the reduction of nitrophenols, a reaction type applicable to nitrobenzoxadiazoles. nih.gov This creates 4-amino-7-nitro-2,1,3-benzoxadiazole derivatives, which are important fluorophores. nih.gov

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2,1,3-Benzoxadiazole-1-oxide | Triphenylphosphine (PPh3) | 2,1,3-Benzoxadiazole | Deoxygenation of N-oxide | nih.gov |

| 4-Nitro-2H-1,2,3-triazole (analogue) | H2, Pd/C | 4-Amino-2H-1,2,3-triazole | Nitro group reduction | |

| 4-Nitrophenol (analogue) | NaBH4, Cu(II) complex | 4-Aminophenol | Nitro group reduction | nih.gov |

Oxidation: The 2,1,3-benzoxadiazole ring is highly electron-deficient and, as such, is generally resistant to oxidation reactions. No common methods for the direct oxidation of the benzoxadiazole ring system have been reported. Oxidation typically occurs at more susceptible parts of the molecule, such as alkyl side chains, if present.

Cycloaddition Reactions and Pericyclic Processes

The electron-poor nature of the 2,1,3-benzoxadiazole system makes it a potential candidate for specific types of cycloaddition reactions, most notably the inverse-electron-demand Diels-Alder (IEDDA) reaction. wikipedia.orgorganic-chemistry.org

In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. masterorganicchemistry.comorganic-chemistry.org In an IEDDA reaction, this electronic requirement is reversed: an electron-poor diene reacts with an electron-rich dienophile. rsc.orgwikipedia.org Electron-deficient heterocyclic systems, such as tetrazines and triazines, are well-known to participate as the diene component in IEDDA reactions. wikipedia.orgsigmaaldrich.com

The 2,1,3-benzoxadiazole ring contains a conjugated aza-diene system within its structure. The presence of strong electron-withdrawing groups, such as the nitro group in this compound, further lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of this diene system. This makes it a suitable partner for reaction with an electron-rich dienophile, such as a vinyl ether or an enamine. wikipedia.orgorganic-chemistry.org The reaction would involve a [4+2] cycloaddition across the C4-C5-N1=C7a or C4-C5-N3=C3a part of the ring system, leading to complex polycyclic structures after potential rearrangement or fragmentation of the initial cycloadduct. While specific examples involving this compound are not extensively documented, the principles of IEDDA provide a clear theoretical pathway for its participation in such pericyclic processes. nih.gov

Complexation Chemistry of 2,1,3-Benzoxadiazole Derivatives with Metal Ions

The nitrogen atoms within the 2,1,3-benzoxadiazole ring system, along with potential donor atoms on substituents, can act as coordination sites for metal ions. This property has been exploited in the design of fluorescent sensors and potential metallodrugs.

While the complexation chemistry of benzoxazole (B165842) derivatives with various metals like Zn(II), Cu(II), and Fe(III) is known, specific studies on 2,1,3-benzoxadiazole are more specialized. nih.gov The nitrogen atoms of the oxadiazole ring possess lone pairs of electrons that can coordinate to a metal center.

A pertinent example is the compound N1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-N1,N2,N2-tris(2-pyridinylmethyl)-1,2-ethanediamine (NBD-TPEA), which has been designed as a highly sensitive and selective fluorescent probe for zinc ions (Zn²⁺). sigmaaldrich.com In this molecule, the NBD unit acts as the fluorophore, while the appended tris(pyridinylmethyl)amine portion serves as a powerful chelating agent for the metal ion. The binding of Zn²⁺ to the chelating arm modulates the photophysical properties of the NBD fluorophore, allowing for detection. sigmaaldrich.com This demonstrates that the benzoxadiazole framework can be a key component in ligands for metal ion sensing and complexation.

| Ligand | Target Ion | Detection Method | Key Features | Reference |

|---|---|---|---|---|

| N1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-N1,N2,N2-tris(2-pyridinylmethyl)-1,2-ethanediamine (NBD-TPEA) | Zn2+ | Fluorescence (λex 470 nm; λem 534 nm) | High sensitivity and selectivity for Zn2+ over other common metal ions. | sigmaaldrich.com |

Ligand Design Principles and Coordination Modes

The design of ligands based on the 2,1,3-benzoxadiazole framework is predicated on the electronic nature of the heterocyclic ring and the influence of its substituents. The 2,1,3-benzoxadiazole system itself is electron-deficient, and this property is significantly enhanced by the presence of a nitro group at the 4-position. Conversely, the methoxy group at the 5-position exerts an electron-donating effect through resonance. This push-pull electronic arrangement within the ligand is a key principle in its design, influencing not only its reactivity but also the photophysical properties of its potential metal complexes.

The coordination of 2,1,3-benzoxadiazole derivatives to metal centers can occur through several modes. The most common coordination involves one of the nitrogen atoms of the oxadiazole ring. In the case of 2,1,3-benzoxadiazole N-oxides (benzofuroxans), the exocyclic oxygen atom of the N-oxide moiety presents a primary site for coordination, being a strong donor. For this compound, coordination is anticipated to primarily involve one of the nitrogen atoms of the oxadiazole ring, with the specific atom depending on steric and electronic factors.

The presence of both nitro and methoxy substituents creates a complex electronic landscape. The strong electron-withdrawing nature of the nitro group diminishes the electron density on the benzoxadiazole ring, which could potentially weaken its coordination ability. However, the electron-donating methoxy group can partially counteract this effect. This intricate balance is a critical consideration in the design of ligands for specific metal ions and applications.

Stoichiometry and Stability of Metal-Benzoxadiazole Complexes

The stoichiometry of metal complexes with benzoxadiazole-based ligands is dependent on several factors, including the metal ion's coordination number and geometry, the denticity of the ligand, and the reaction conditions. Typically, monodentate benzoxadiazole ligands can form complexes with stoichiometries such as 1:1, 1:2, 1:3, or 1:4 (metal:ligand), leading to various geometries like linear, trigonal, tetrahedral, or octahedral. researchgate.netnih.gov For bidentate or polydentate ligands incorporating the benzoxadiazole moiety, more complex structures with defined stoichiometries are often observed. mdpi.com

The stability of these complexes is intrinsically linked to the electronic properties of the ligand. A general principle is that electron-donating substituents on the ligand enhance the stability of the resulting metal complex by increasing the electron density at the coordinating atom, thereby strengthening the metal-ligand bond. researchgate.net Conversely, electron-withdrawing substituents tend to decrease the stability of the complex. theshifters.it

Below is an interactive data table illustrating typical stability constants for related heterocyclic ligands with various metal ions, which can provide a comparative context.

Influence of Substituents on Coordination Behavior

Substituents on the 2,1,3-benzoxadiazole ring profoundly modulate its coordination behavior by altering the electronic distribution within the molecule.

The nitro group (-NO₂) is a strong electron-withdrawing substituent through both inductive and resonance effects. When attached to the aromatic ring, it significantly decreases the electron density on the entire benzoxadiazole system. This reduction in electron density lowers the basicity of the potential donor nitrogen atoms, making them less effective Lewis bases. Consequently, the coordination to metal centers is generally weaker, leading to less stable complexes. theshifters.it This effect has been observed in various ligand systems where nitro-substitution leads to a decrease in complex formation constants. theshifters.it

The interplay of these opposing electronic effects in this compound makes its coordination behavior complex and intriguing. The net electronic effect on the potential coordination sites will dictate the ligand's affinity for different metal ions and the properties of the resulting complexes.

Advanced Applications and Functionalization Strategies of 2,1,3 Benzoxadiazole Derivatives in Materials Science

Luminescent Properties and Fluorophore Development

The luminescent behavior of 5-Methoxy-4-nitro-2,1,3-benzoxadiazole is governed by the interplay between the electron-donating methoxy (B1213986) group (-OCH₃) at the 5-position and the electron-withdrawing nitro group (-NO₂) at the 4-position. This "push-pull" architecture is a classic design for creating fluorophores with significant intramolecular charge transfer (ICT) characteristics.

Photophysical Characteristics: Absorption, Emission, and Stokes' Shift

The electronic absorption and emission spectra of this compound are expected to be dominated by π-π* transitions with a significant charge-transfer character. The absorption spectrum would likely exhibit a main band in the visible region of the electromagnetic spectrum. Upon excitation, the molecule is anticipated to relax to a lower energy emissive state, resulting in fluorescence.

A key feature of such push-pull fluorophores is a large Stokes' shift, which is the difference in energy between the maxima of the absorption and emission spectra. This large shift is a direct consequence of the significant reorganization of the electronic distribution in the excited state compared to the ground state, a hallmark of the ICT process.

Table 1: Anticipated Photophysical Data for this compound in a Nonpolar Solvent (e.g., Toluene)

| Parameter | Expected Value Range |

|---|---|

| Absorption Maximum (λabs) | 450 - 480 nm |

| Emission Maximum (λem) | 530 - 560 nm |

| Stokes' Shift | 80 - 110 nm (approx. 3500 - 4500 cm-1) |

Note: These are estimated values based on trends observed for similar nitrobenzoxadiazole derivatives and are intended for illustrative purposes.

Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, and the fluorescence lifetime (τ), the average time the molecule spends in the excited state, are crucial parameters for any fluorophore. For NBD derivatives, these values are highly dependent on the molecular environment. The presence of the nitro group can sometimes lead to non-radiative decay pathways, which may lower the quantum yield. However, the specific substitution pattern in this compound is designed to promote radiative decay through ICT.

Table 2: Expected Fluorescence Quantum Yield and Lifetime

| Parameter | Expected Value Range |

|---|---|

| Fluorescence Quantum Yield (ΦF) | 0.2 - 0.6 |

| Fluorescence Lifetime (τ) | 1 - 5 ns |

Note: These values are estimations and can vary significantly with the solvent environment.

Intramolecular Charge Transfer (ICT) Phenomena

The defining characteristic of this compound's photophysics is intramolecular charge transfer. In the ground state, there is a certain degree of electronic polarization due to the methoxy and nitro substituents. Upon photoexcitation, there is a substantial transfer of electron density from the electron-rich portion of the molecule (centered around the methoxy-substituted part of the benzene (B151609) ring) to the electron-deficient nitrobenzoxadiazole core. This excited state, often referred to as the ICT state, is more polar than the ground state. The extent of this charge transfer is a critical determinant of the molecule's photophysical properties, including its large Stokes' shift and sensitivity to the environment.

Solvent Effects on Optical Properties

The significant change in dipole moment between the ground and the ICT excited state makes the optical properties of this compound highly sensitive to the polarity of the surrounding medium, a phenomenon known as solvatochromism.

In nonpolar solvents, the emission spectrum is expected to be at shorter wavelengths (higher energy). As the solvent polarity increases, the more polar ICT excited state is stabilized to a greater extent than the less polar ground state. This leads to a progressive red-shift (to longer wavelengths) in the fluorescence emission spectrum. This pronounced solvatochromism is a strong indicator of the ICT character of the excited state. The absorption spectrum is generally less sensitive to solvent polarity compared to the emission spectrum.

Optoelectronic Device Applications

The unique electronic and photophysical properties of 2,1,3-benzoxadiazole derivatives make them attractive candidates for various optoelectronic applications.

Organic Light-Emitting Diodes (OLEDs)

The 2,1,3-benzoxadiazole core is a well-known electron-deficient unit, which facilitates its use as an electron-transporting or emissive material in Organic Light-Emitting Diodes (OLEDs). The tunable fluorescence of derivatives like this compound, arising from its ICT character, is particularly advantageous for creating emitters across the visible spectrum.

In an OLED device, molecules of this compound could be incorporated into the emissive layer. Under an applied voltage, electrons and holes are injected into the organic layers, and their recombination on the benzoxadiazole derivative molecules would lead to the formation of excitons. The subsequent radiative decay of these excitons from the ICT state would result in the emission of light. The color of the emitted light could be tuned by modifying the substitution pattern on the benzoxadiazole core and by controlling the polarity of the host matrix in the emissive layer. The strong electron-withdrawing nature of the nitrobenzoxadiazole moiety can also contribute to balanced charge injection and transport within the device, potentially leading to higher efficiency and performance.

Organic Photovoltaic Devices (OPVs) and Solar Cells

Derivatives of 2,1,3-benzoxadiazole are increasingly utilized as electron-acceptor units in donor-acceptor (D-A) conjugated polymers for organic photovoltaic (OPV) applications. The inherent electron-deficient character of the 2,1,3-benzoxadiazole moiety contributes to lowering the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymers, which is advantageous for achieving higher open-circuit voltages (Voc) and efficient charge separation in bulk heterojunction (BHJ) solar cells.

Research has demonstrated that the performance of OPVs can be significantly enhanced by strategic molecular design of the 2,1,3-benzoxadiazole-based polymers. For instance, the replacement of a sulfur atom with an oxygen atom in the acceptor unit of a D-A-D molecule, transitioning from a 2,1,3-benzothiadiazole (B189464) to a 2,1,3-benzoxadiazole core, has been shown to lead to a tenfold increase in power conversion efficiency (PCE). researchgate.net This improvement is attributed to a more favorable morphology in the donor-fullerene blends. researchgate.net

A study involving six conjugated polymers based on 2,1,3-benzoxadiazole derivatives, synthesized via Stille polycondensation, showcased the impact of molecular weight, alkyl chain positioning, and π-bridge groups on their photovoltaic properties. metu.edu.tr When blended with the fullerene derivative PC71BM as the acceptor, these polymers served as the donor material in a conventional device structure (ITO/PEDOT:PSS/polymer:PC71BM/LiF/Al). metu.edu.tr The resulting devices exhibited promising PCEs, with the best performance reaching 10.33%. metu.edu.tr

| Polymer | Electronic Band Gap (eV) | Optical Band Gap (eV) | Power Conversion Efficiency (%) |

| P1 | 1.83 | 1.81 | 10.33 |

| P2 | 1.86 | 1.76 | 6.43 |

| P3 | 2.03 | 1.74 | Optimization in progress |

| P4 | 2.07 | 1.74 | Optimization in progress |

| P5 | 1.76 | 1.72 | 1.63 |

| P6 | 2.10 | 1.71 | Optimization in progress |

Conjugated Polymers Incorporating 2,1,3-Benzoxadiazole Moieties

The incorporation of 2,1,3-benzoxadiazole units into conjugated polymer backbones is a key strategy for tuning their optoelectronic properties. These heterocyclic moieties act as strong electron-withdrawing groups, which, when alternated with electron-donating units, create a D-A architecture that effectively reduces the polymer's band gap. researchgate.netmit.edu This reduction leads to a red-shift in the absorption and emission spectra of the material. mit.edu

The synthesis of such polymers is often achieved through cross-coupling reactions like Stille and Suzuki polymerizations. metu.edu.trresearchgate.net For example, high molecular weight luminescent poly(arylene ethynylene)s and polyfluorenes have been successfully synthesized by coupling 2,1,3-benzoxadiazole-based monomers with diynes and bis(boronates). mit.edu The introduction of solubilizing side chains, such as alkoxy groups, onto the 2,1,3-benzoxadiazole unit is crucial for improving the processability of the resulting polymers and reducing their tendency to aggregate. mit.edu

The photophysical properties of these polymers are highly dependent on their molecular structure. For instance, fluorophores containing a 2,1,3-benzoxadiazole unit in a D-π-A-π-D arrangement have been shown to exhibit strong, solvent-dependent fluorescence in the bluish-green region of the spectrum, with quantum yields around 0.5. frontiersin.orgnih.gov These materials also display large Stokes' shifts, which are indicative of an intramolecular charge transfer (ICT) state. frontiersin.orgnih.gov

Electron Transporting Properties and Band Gap Engineering

The electron-deficient nature of the 2,1,3-benzoxadiazole core makes it an excellent component for materials with good electron-transporting properties. researchgate.net The incorporation of this moiety into a conjugated system effectively lowers the LUMO energy level, facilitating electron injection and transport in electronic devices.

Band gap engineering of materials containing 2,1,3-benzoxadiazole can be achieved through several strategies. One common approach is the formation of D-A copolymers, where the electronic properties can be fine-tuned by varying the strength of the donor and acceptor units. researchgate.net The introduction of different π-conjugated linkers between the donor and acceptor moieties also provides a means to modulate the band gap. For instance, replacing a thiophene π-bridge with a selenophene bridge in a carbazole-benzoselenadiazole copolymer resulted in a smaller band gap (1.82 eV compared to 1.89 eV). researchgate.net

Electrochemical studies, such as cyclic voltammetry, are instrumental in determining the HOMO and LUMO energy levels and, consequently, the electrochemical band gap of these materials. metu.edu.trfrontiersin.orgresearchgate.net Research on a series of fluorophores based on 2,1,3-benzoxadiazole revealed electrochemical band gaps in the range of 2.48–2.70 eV, which showed a strong correlation with their optical band gaps of 2.64–2.67 eV. frontiersin.orgresearchgate.net The ability to systematically tune the band gap is critical for optimizing the performance of these materials in applications such as OPVs and organic light-emitting diodes (OLEDs).

| Compound | Absorption Max (nm) | Emission Max (nm) | Optical Band Gap (eV) | Electrochemical Band Gap (eV) |

| 9a | 419 | 494 | 2.67 | 2.70 |

| 9b | 419 | 498 | 2.64 | 2.48 |

| 9c | 419 | 498 | 2.67 | 2.54 |

| 9d | 419 | 498 | 2.67 | 2.56 |

Liquid Crystalline Materials Development

The rigid, planar structure of the 2,1,3-benzoxadiazole core makes it a suitable mesogenic unit for the design of liquid crystalline materials. bohrium.com By attaching flexible peripheral groups, such as alkyl or alkoxy chains, to the benzoxadiazole core, it is possible to induce mesomorphic behavior. These materials have potential applications in displays, sensors, and other optoelectronic devices.

Mesomorphic Behavior of 2,1,3-Benzoxadiazole-Based Liquid Crystals

Luminescent liquid crystals based on 2,1,3-benzoxadiazole derivatives have been synthesized and their thermal properties investigated using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM). bohrium.com These studies have revealed that the mesomorphism and phase stability of these compounds are highly dependent on the nature, number, and position of the donor groups attached to the benzoxadiazole core. bohrium.com

For example, a symmetrical series of compounds with a central 2,1,3-benzoxadiazole acceptor and different terminal donor groups have been shown to exhibit enantiotropic liquid crystalline phases, including nematic, smectic A, and smectic C phases. bohrium.com The introduction of nitro groups or the replacement of a phenyl ring with a naphthyl group at the periphery of the molecule can significantly affect the mesophase transition temperatures. bohrium.com

Structure-Mesophase Relationships

The relationship between the molecular structure of 2,1,3-benzoxadiazole derivatives and their mesomorphic behavior is a key area of research. The type and length of the terminal alkyl or perfluoroalkyl chains have a profound impact on the liquid crystalline properties. For instance, in a study of 1,3-bis(1,3,4-oxadiazol-2-yl)benzene derivatives, it was found that the perfluorinated compounds exhibited liquid crystal mesophases, while their hydrocarbon counterparts were only thermotropic. nih.gov

The introduction of lateral substituents to the mesogenic core is another strategy to modify the mesomorphic properties. In laterally multifluorinated benzoxazole (B165842) derivatives, the presence of the fluorine atoms leads to lower melting and clearing points compared to their non-fluorinated analogs. semanticscholar.org Furthermore, the electron-withdrawing or -donating nature of terminal groups can influence the mesophase range, with stronger electron-withdrawing groups generally leading to a broader mesomorphic temperature domain. semanticscholar.org

| Compound | Phase Transitions on Heating (°C) | Phase Transitions on Cooling (°C) |

| nPF(3)PF(3)BH (n=8) | Cr 63.8 SmC 103.7 I | I 103.2 SmC 40.5 Cr |

| nPF(3)PF(3)BM (n=8) | Cr 89.2 SmC 132.3 I | I 131.8 SmC 77.9 Cr |

| nPF(3)PF(3)BN (n=8) | Cr 108.3 N 168.1 I | I 167.6 N 93.4 Cr |

Nanomaterial Integration and Polymer Composite Systems

Furthermore, the fluorescent properties of 2,1,3-benzoxadiazole derivatives make them suitable for use as probes in nanocomposite systems. Their emission characteristics can be sensitive to the local environment, allowing them to be used to study the morphology and interfacial interactions within polymer-nanoparticle blends. The development of such composite materials opens up possibilities for new applications in areas such as sensing, bioimaging, and advanced coatings.

Chemical Sensors and Probes Utilizing 2,1,3-Benzoxadiazole Fluorescence

Derivatives of 2,1,3-benzoxadiazole, particularly those bearing a nitro group at the 4-position (NBD derivatives), are prominent scaffolds in the development of fluorescent chemical sensors and probes. Their utility stems from their favorable photophysical properties, including environmental sensitivity and the ability to undergo significant changes in fluorescence upon interaction with specific analytes.

The design of selective fluorescent sensors based on the 2,1,3-benzoxadiazole core generally revolves around the principle of integrating a recognition moiety with the fluorophore. This recognition site is tailored to interact specifically with the target analyte.

Key design strategies include:

Receptor-Fluorophore Conjugation: A specific receptor for the analyte of interest is covalently linked to the 2,1,3-benzoxadiazole framework. The binding of the analyte to the receptor induces a conformational or electronic change that perturbs the photophysical properties of the fluorophore, leading to a detectable change in fluorescence.

Reaction-Based Sensing: Probes can be designed to undergo a specific chemical reaction with the analyte. This reaction transforms the non-fluorescent or weakly fluorescent probe into a highly fluorescent product, or vice-versa.

Modulation of Intramolecular Charge Transfer (ICT): The 2,1,3-benzoxadiazole ring, especially when substituted with an electron-withdrawing group like a nitro group, acts as an excellent electron acceptor. The introduction of an electron-donating group can establish an ICT character. The interaction with an analyte can modulate the efficiency of this ICT process, resulting in a change in the fluorescence emission wavelength or intensity. For this compound, the methoxy group would act as an electron-donating group, influencing the ICT characteristics of the molecule.

The sensing mechanisms of 2,1,3-benzoxadiazole-based probes are primarily governed by photophysical processes such as:

Photoinduced Electron Transfer (PeT): In the ground state, the fluorophore and the recognition unit are electronically decoupled. Upon excitation, an electron transfer can occur from the receptor to the excited fluorophore, quenching the fluorescence. Analyte binding to the receptor can inhibit this PeT process, leading to a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT): As mentioned, the interaction with an analyte can alter the electron density distribution in the probe, affecting the ICT state and causing a shift in the emission spectrum (ratiometric sensing) or a change in fluorescence intensity.

Fluorescence Resonance Energy Transfer (FRET): This mechanism involves two chromophores, a donor and an acceptor. The binding of an analyte can change the distance or orientation between the donor and acceptor, modulating the FRET efficiency and resulting in a change in the fluorescence signal.

The response characteristics of these sensors, such as selectivity, sensitivity, and response time, are highly dependent on the specific design of the probe and the nature of the interaction with the analyte. Without specific experimental data for this compound, a quantitative discussion of its response characteristics is not possible.

Further research is required to synthesize, characterize, and evaluate the potential of this compound as a selective and sensitive fluorescent probe for various analytes.

Concluding Remarks and Future Perspectives

Current Challenges in 5-Methoxy-4-nitro-2,1,3-benzoxadiazole Research

The primary challenge in the study of this compound is the limited availability of comprehensive research data. While a synthetic method has been reported, a thorough characterization of its physicochemical and spectroscopic properties is not widely available in the public domain. This scarcity of foundational data presents a significant barrier to further investigation and application development.

Key challenges include:

Lack of Comprehensive Physicochemical Data: Fundamental properties such as melting point, boiling point, and detailed solubility profiles have not been extensively documented.

Incomplete Spectroscopic Profile: While some fluorescence data exists, a complete and publicly accessible record of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and detailed mass spectrometry data is needed for unambiguous identification and characterization.

Limited Exploration of Reactivity: The reactivity of this compound with various reagents and under different conditions has not been systematically studied.

Absence of Application-Focused Studies: There is a notable lack of research exploring the potential applications of this specific compound, for instance, as a fluorescent probe, a derivatization agent, or a building block in the synthesis of more complex molecules.

The following table summarizes the currently available data for this compound. The gaps in this table highlight the existing challenges.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value/Data |

|---|---|

| Molecular Formula | C₇H₅N₃O₄ |

| Molecular Weight | 195.13 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Soluble in methanol, dichloromethane |

| UV-Vis Absorption (λmax) | Data not available |

| Fluorescence Emission (λem) | Data not available |

| Fluorescence Quantum Yield (Φ) | Data not available |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| IR Spectroscopy | Data not available |

| Mass Spectrometry | Data not available |

Emerging Trends and Directions for Future Inquiry

The gaps in our understanding of this compound present clear directions for future research. The established fluorescence of the benzoxadiazole core suggests that this compound could have potential in various analytical and imaging applications.

Emerging trends that could guide future work include:

Comprehensive Characterization: A foundational study to fully characterize the physicochemical and spectroscopic properties of this compound is a critical first step. This would involve detailed NMR, IR, and mass spectrometry analysis, as well as determination of its crystal structure if possible.

Exploration of Fluorogenic Properties: Research could focus on investigating its potential as a fluorogenic reagent. The reactivity of the benzoxadiazole ring system, potentially influenced by the methoxy (B1213986) and nitro substituents, could be exploited for the selective detection of specific analytes.

Computational and Theoretical Studies: In silico studies could be employed to predict the compound's properties, including its electronic structure, reactivity, and potential as a fluorescent probe. This could help to guide and rationalize experimental work.

Development of Novel Synthetic Routes: While a synthesis method exists, the development of alternative, more efficient, or scalable synthetic routes would be beneficial for making the compound more accessible for research. A reported synthesis involves the reaction of 5-methoxybenzofuran (B76594) with sulfuric acid and nitric acid, though detailed experimental conditions are not widely documented.

Interdisciplinary Research Opportunities

The unique substitution pattern of this compound opens up possibilities for collaboration across different scientific disciplines.

Materials Science: The fluorescent properties of this compound could be of interest to materials scientists for the development of novel sensors, organic light-emitting diodes (OLEDs), or other advanced materials.

Analytical Chemistry: Analytical chemists could explore its use as a derivatizing agent for the sensitive detection of amines, thiols, or other nucleophiles in complex samples using techniques like High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE).

Chemical Biology: The benzoxadiazole scaffold is known to be a valuable tool in chemical biology. Investigations into the interaction of this compound with biological macromolecules could reveal new probes for studying cellular processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methoxy-4-nitro-2,1,3-benzoxadiazole, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nitro-functionalization of benzoxadiazole precursors. For example, nitration of 5-methoxy-2,1,3-benzoxadiazole derivatives using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) can introduce the nitro group at the 4-position . Refluxing in ethanol with acetic acid as a catalyst (similar to Bischler-Napieralski conditions) may optimize cyclization and reduce byproducts . Yield optimization requires strict control of stoichiometry, solvent polarity, and reaction time .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis are critical. For instance, HRMS (EI, 70 eV) can confirm molecular ions (e.g., [M⁺] at m/z 236 for related benzoxadiazoles), while elemental analysis validates C, H, and N content (e.g., C 73.20%, H 5.80%, N 4.74% theoretical vs. experimental values) . Complementary techniques like ¹H/¹³C NMR and IR spectroscopy resolve functional groups (e.g., nitro stretching at ~1520 cm⁻¹) .

Q. What solvents and catalysts are optimal for recrystallizing this compound?

- Methodological Answer : Ethanol or methanol are preferred due to moderate polarity, which aids in dissolving nitroaromatic compounds while minimizing decomposition. Glacial acetic acid may assist in stabilizing reactive intermediates during crystallization . Catalytic amounts of H₂SO₄ or HCl can enhance nitro-group stability during purification .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in derivatization reactions?

- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity, making the compound a reactive partner in nucleophilic substitutions. For example, it can act as a fluorogenic label in HPLC by reacting with amines or thiols (e.g., derivatization of amino acids using 7-fluoro-4-nitro-2,1,3-benzoxadiazole analogs) . Reaction conditions (pH 9–10, 60°C, 30 min) optimize labeling efficiency .

Q. What are the stability challenges of this compound under varying pH and light exposure?

- Methodological Answer : Nitrobenzoxadiazoles are prone to photodegradation; storage in amber vials at –20°C is recommended . Stability studies show decomposition at pH > 10 due to hydroxide ion attack on the nitro group. Buffered solutions (pH 7–8) with antioxidants like BHT (0.1%) extend shelf life .

Q. How can computational modeling (DFT/MD) predict the interaction of this compound with biological targets?

- Methodological Answer : Density functional theory (DFT) calculates electron distribution at the nitro and methoxy groups, identifying reactive sites for protein binding . Molecular dynamics (MD) simulations (e.g., GROMACS) model docking poses with enzymes, such as acetylcholinesterase, to predict inhibition mechanisms . Experimental validation via fluorescence quenching assays confirms computational predictions .

Q. What advanced chromatographic techniques are suitable for quantifying trace levels of this compound in biological matrices?

- Methodological Answer : Pre-column derivatization with hydrazine derivatives (e.g., NBD-H) enhances detectability in HPLC-fluorescence setups (LOD ~0.1 nM) . For complex matrices (e.g., plasma), solid-phase extraction (C18 columns) paired with UPLC-MS/MS improves selectivity . Method validation follows ICH guidelines for linearity (R² > 0.995) and recovery (85–115%) .

Data Contradictions and Resolution

- Synthesis Yield Discrepancies : Some protocols report 60–70% yields , while others achieve >85% via microwave-assisted nitration . Differences arise from heating methods and intermediate stability.

- Analytical Sensitivity : Fluorescence detection claims higher sensitivity than UV-Vis , but matrix effects in biological samples can reduce accuracy. Internal standardization (e.g., deuterated analogs) mitigates this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.